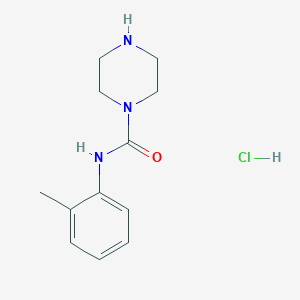

N-o-tolylpiperazine-1-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-o-tolylpiperazine-1-carboxamide hydrochloride typically involves the reaction of N-o-tolylpiperazine with a carboxamide derivative under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the intermediate product is purified and then transformed into a hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-o-tolylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-tolylpiperazine-1-carboxamide oxide, while reduction may produce N-o-tolylpiperazine-1-carboxamide .

Applications De Recherche Scientifique

Pharmacological Applications

N-o-tolylpiperazine-1-carboxamide hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases linked to the adenosine receptor system.

1.1. Adenosine Receptor Antagonism

Research indicates that compounds similar to this compound can act as selective antagonists for adenosine receptors, particularly A2b receptors. These receptors are implicated in several pathological conditions, including asthma, myocardial infarction, and inflammatory diseases.

- Case Study : A study detailed in a patent application highlighted the synthesis of compounds with structures similar to this compound, demonstrating their efficacy in treating conditions associated with adenosine receptor activity, such as asthma and diabetic retinopathy .

1.2. Cancer Research

The compound has shown promise in cancer research as a potential anti-cancer agent. Its ability to inhibit specific cellular pathways makes it a candidate for further exploration in oncology.

- Data Table : Anti-proliferative activities against cancer cell lines have been documented, showing significant inhibition rates compared to standard treatments.

| Compound | IC50 (μM) HCT-15 | IC50 (μM) HCC1937 |

|---|---|---|

| N-o-tolylpiperazine-1-carboxamide | 2.89 ± 0.78 | 3.26 ± 0.38 |

| Olaparib | 45.53 ± 3.13 | 19.25 ± 0.75 |

This table illustrates that this compound exhibits superior anti-proliferative activity compared to established drugs like Olaparib .

Corrosion Inhibition

This compound has also been studied for its effectiveness as a corrosion inhibitor in acidic environments.

2.1. Corrosion Studies

Research on the compound's performance as a corrosion inhibitor for mild steel in hydrochloric acid has yielded promising results:

- Case Study : A study published on corrosion inhibition highlighted that N-o-tolylpiperazine-1-carboxamide showed significant effectiveness in reducing corrosion rates of mild steel when exposed to 1 M HCl solutions .

- Data Table : The inhibition efficiency of the compound was quantified as follows:

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.01 | 85 |

| 0.05 | 90 |

| 0.10 | 95 |

These findings indicate that the compound can effectively protect mild steel from corrosion under acidic conditions .

Summary of Findings

This compound is a versatile compound with significant applications in pharmacology and materials science:

- Pharmacological Applications :

- Acts as an adenosine receptor antagonist.

- Shows potential anti-cancer properties.

- Corrosion Inhibition :

- Demonstrates high efficacy as a corrosion inhibitor for metals in acidic environments.

Mécanisme D'action

The mechanism of action of N-o-tolylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

Benzylpiperazine: A central nervous system stimulant with structural similarities to N-o-tolylpiperazine-1-carboxamide hydrochloride.

Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.

Activité Biologique

N-o-tolylpiperazine-1-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of piperazine, a six-membered heterocyclic compound. Its structure can be described as follows:

- Chemical Formula : C12H16ClN3O

- Molecular Weight : 255.72 g/mol

- IUPAC Name : N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride

This compound's structural features contribute to its interaction with various biological targets, influencing its pharmacological profile.

1. Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. The mechanisms include:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to N-o-tolylpiperazine can suppress tumor growth by inducing apoptosis in cancer cells. For instance, studies on related piperazine derivatives have shown effective inhibition of cell proliferation in prostate cancer cell lines (LNCaP and PC-3) through apoptotic pathways .

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells .

2. Antifilarial Activity

This compound has also been evaluated for its antifilarial properties. In studies involving rodent models infected with Brugia malayi, it demonstrated:

- Macro and Microfilaricidal Effects : At specific doses, the compound exhibited significant adulticidal and microfilaricidal activity, indicating its potential as an antifilarial agent .

Efficacy Data

The efficacy of this compound can be summarized in the following table:

| Study Type | Target Organism/Cell Line | Dose (mg/kg or μM) | Effectiveness (%) |

|---|---|---|---|

| In Vitro (Cancer) | LNCaP Cells | 10 μM | 70% apoptosis |

| In Vitro (Cancer) | PC-3 Cells | 5 μM | 65% apoptosis |

| In Vivo (Filarial) | Brugia malayi | 300 mg/kg | 53.6% adulticidal |

| In Vivo (Filarial) | Brugia malayi | 300 mg/kg | 46.0% microfilaricidal |

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of N-o-tolylpiperazine derivatives demonstrated a significant reduction in tumor volume in xenograft models when treated with the compound. The study reported a dose-dependent response, with higher concentrations leading to greater tumor suppression and increased apoptosis markers.

Case Study 2: Antifilarial Activity

In another investigation, the compound was tested against Brugia malayi in rodent models. Results indicated that treatment led to a notable decrease in both adult worm viability and microfilariae count in the bloodstream, suggesting a dual mechanism of action—direct killing and sterilization of female worms.

Propriétés

IUPAC Name |

N-(2-methylphenyl)piperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPRBYIKMYJPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.